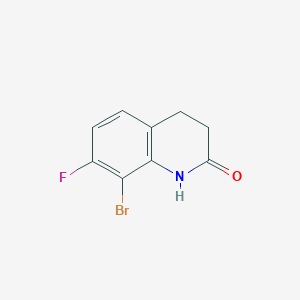![molecular formula C12H10N2 B13110293 9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)
9-Methylpyrrolo[1,2-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylpyrrolo[1,2-a]quinoxaline is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a pyrrole ring fused to a quinoxaline ring, with a methyl group attached at the ninth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylpyrrolo[1,2-a]quinoxaline can be achieved through various methods. One common approach involves the intramolecular cyclization of functionalized pyrroles. For instance, the reaction of N-(2-aminophenyl)pyrroles with aldehydes in the presence of an ionic liquid can lead to the formation of 4,5-dihydropyrrolo[1,2-a]quinoxalines, which can be further dehydrogenated to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthesis typically involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9-Methylpyrrolo[1,2-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the nitrogen atoms and the methyl group.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.
Substitution: Substitution reactions often involve the use of electrophiles or nucleophiles to introduce new functional groups into the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 9-Methylpyrrolo[1,2-a]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as protein kinase CK2 and AKT kinase, by binding to their active sites and blocking their activity . Additionally, it can interact with receptors, such as 5-HT3 receptors, modulating their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Pyrrolo[1,2-a]quinoxaline: The parent compound without the methyl group.
Pyrrolo[2,3-b]quinoxaline: A structural isomer with the pyrrole ring fused at a different position.
Pyrrolo[3,4-b]quinoxaline: Another structural isomer with a different fusion pattern.
Uniqueness: 9-Methylpyrrolo[1,2-a]quinoxaline is unique due to the presence of the methyl group at the ninth position, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Propriétés
Formule moléculaire |
C12H10N2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
9-methylpyrrolo[1,2-a]quinoxaline |
InChI |
InChI=1S/C12H10N2/c1-9-4-2-6-11-12(9)14-7-3-5-10(14)8-13-11/h2-8H,1H3 |
Clé InChI |
IISJTUGGCIWUHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)N=CC3=CC=CN32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)











